molecular formula C20H22N6O3S B2435238 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 941931-32-4

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2435238
CAS No.: 941931-32-4
M. Wt: 426.5
InChI Key: SYHMNGLFNTZSQN-UHFFFAOYSA-N
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Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C20H22N6O3S and its molecular weight is 426.5. The purity is usually 95%.
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Scientific Research Applications

Angiotensin II Antagonists

Compounds with structures similar to the queried chemical have been studied for their potential as angiotensin II antagonists. These compounds showed significant interaction with AT1 receptors, indicating potential applications in treating conditions related to the renin-angiotensin system, such as hypertension. The research highlighted the importance of the structural relationship between heteroaromatic rings for binding affinity and activity, with molecular modeling studies supporting the observed activities (Harmat et al., 1995).

Anticonvulsant Activity

Investigations into omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives revealed anticonvulsant properties, particularly against seizures induced by maximal electroshock. This suggests potential applications in the development of new treatments for epilepsy and related seizure disorders (Aktürk et al., 2002).

Pyrazole and Triazole Derivatives in Medicine

Research on pyrazole and 1,2,4-triazole derivatives highlights their strategic importance in modern medicine due to chemical modification possibilities and significant pharmacological potential. These derivatives offer a promising route for influencing various biological activities, suggesting that compounds with similar structures could be explored for their therapeutic potentials in various diseases (Fedotov et al., 2022).

Heterocyclic Compounds in Pharmacology

The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including toxicity assessment, tumor inhibition, and analgesic and anti-inflammatory actions, demonstrates the broad potential of such compounds in drug discovery and development. This encompasses a wide range of biological activities, suggesting that related compounds could be valuable in searching for new therapeutic agents (Faheem, 2018).

Antidepressant Activity

The synthesis and preclinical evaluation of certain derivatives have shown promising antidepressant activity. This opens avenues for the development of novel antidepressant medications based on similar chemical frameworks, highlighting the compound's potential application in addressing mental health disorders (Mathew et al., 2014).

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-29-15-5-3-14(4-6-15)26-18(16-11-30-12-17(16)24-26)23-20(28)19(27)22-7-2-9-25-10-8-21-13-25/h3-6,8,10,13H,2,7,9,11-12H2,1H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHMNGLFNTZSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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